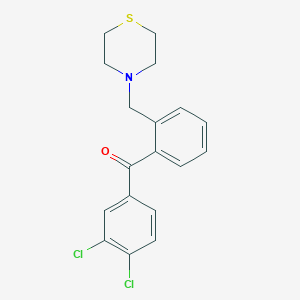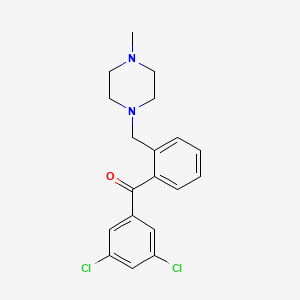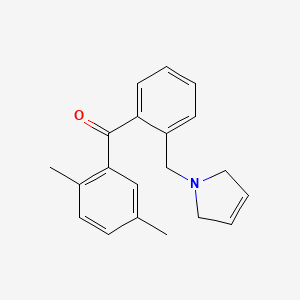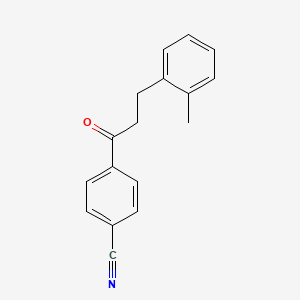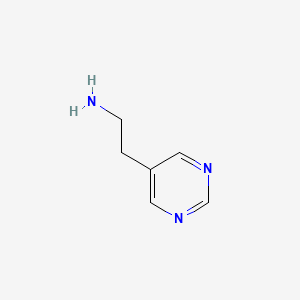
2-(Pyrimidin-5-yl)ethanamine
Übersicht
Beschreibung
2-(Pyrimidin-5-yl)ethanamine, also known as 5-Pyrimidin-2-ylethylamine, is a chemical compound that belongs to the class of amines. It has been widely studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Catalytic Applications
2-(Pyrimidin-5-yl)ethanamine is a compound related to the pyrimidine family, which plays a crucial role in the synthesis of pyrano[2,3-d]pyrimidine scaffolds. These scaffolds are fundamental in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. The synthesis of 5H-pyrano[2,3-d]pyrimidine derivatives has been facilitated through the use of diversified hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts. This approach not only enhances the synthetic efficiency but also contributes to the development of lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Anticancer Potential
The pyrimidine core is integral to DNA and RNA, and derivatives exhibiting anticancer activity have been extensively documented. Research and patent literature from 2009 onwards highlight the significant anticancer potential of pyrimidine-based scaffolds, demonstrating diverse mechanisms of action against cancer cells. The structure, inhibitory concentrations (IC50 values), and targets of potent compounds have been extensively reviewed, underscoring the relevance of pyrimidine derivatives as future drug candidates in cancer therapy (Kaur et al., 2014).
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, particularly 5-Fluorouracil (5-FU), have been pivotal in cancer treatment, used annually to treat over 2 million patients. The synthesis, metabolic studies, and the impact of these compounds on nucleic acid structure and function have been extensively reviewed. New insights into their mechanisms of action, including inhibition of various RNA- and DNA-modifying enzymes, highlight the evolution of fluorinated pyrimidines' use in personalized medicine (Gmeiner, 2020).
Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a privileged structure in drug discovery, exhibiting a wide range of medicinal properties including anticancer, anti-inflammatory, and anti-infectious activities. The structure-activity relationship (SAR) studies of this scaffold have attracted attention, suggesting the potential for further development of drug candidates based on pyrazolo[1,5-a]pyrimidine derivatives (Cherukupalli et al., 2017).
Comprehensive Reviews on Pyrimidine Derivatives
Several reviews have systematically analyzed the pharmacological activities of pyrimidine derivatives, emphasizing their potential in developing new biologically active compounds. These compounds have shown a wide range of activities, including antiviral, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic effects. The analyses provide insights into the structure-activity relationships of active drugs and candidates for new drug development, highlighting the pyrimidine core as a promising scaffold for future pharmaceuticals (Chiriapkin, 2022).
Wirkmechanismus
Target of Action
Similar pyrimidine derivatives have been evaluated against immortalized rat hepatic stellate cells (hsc-t6), suggesting potential targets within these cells .
Mode of Action
Related pyrimidine derivatives have shown anti-fibrotic activities . These compounds may interact with their targets to inhibit the expression of collagen, a key protein involved in fibrosis .
Biochemical Pathways
They effectively inhibited the expression of collagen and reduced the content of hydroxyproline in cell culture medium in vitro .
Result of Action
Related compounds have demonstrated anti-fibrotic activities, suggesting that 2-(pyrimidin-5-yl)ethanamine may have similar effects .
Biochemische Analyse
Biochemical Properties
2-(Pyrimidin-5-yl)ethanamine plays a significant role in biochemical reactions, particularly those involving nitrogen-containing heterocycles. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyrimidine metabolism enzymes, such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase . These interactions are crucial for the synthesis and regulation of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. The nature of these interactions often involves binding to active sites of enzymes, influencing their activity and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the pyrimidine biosynthesis pathway, which is vital for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in nucleotide metabolism, thereby affecting the overall metabolic state of the cell.
Molecular Mechanism
The mechanism of action of this compound involves several molecular interactions. At the molecular level, it binds to specific enzymes and proteins, either inhibiting or activating their functions. For instance, it can inhibit dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides . This inhibition can lead to a decrease in the production of pyrimidine nucleotides, affecting DNA and RNA synthesis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing nucleotide synthesis and supporting cell growth . At higher doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and potential cytotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, which are crucial for the synthesis of pyrimidine nucleotides . These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound can affect its activity and function, as it needs to reach specific cellular compartments to exert its effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can interact with enzymes involved in pyrimidine metabolism. This localization is crucial for the compound’s role in regulating nucleotide synthesis and other cellular processes.
Eigenschaften
IUPAC Name |
2-pyrimidin-5-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-2-1-6-3-8-5-9-4-6/h3-5H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDUEURFEGZGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650620 | |
| Record name | 2-(Pyrimidin-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856973-36-9 | |
| Record name | 2-(Pyrimidin-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



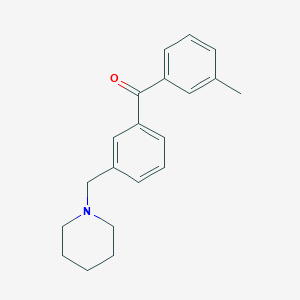
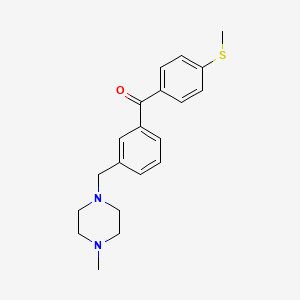

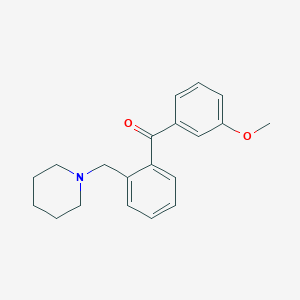


![2-Cyano-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614181.png)
![Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1614183.png)
